molecular formula C18H18ClN3O7S B15151365 N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Cat. No.: B15151365
M. Wt: 455.9 g/mol
InChI Key: AEAAPNJIHXADGC-UHFFFAOYSA-N
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Description

“N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reactions: Formation of the final compound through coupling of intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar properties and could be investigated for its potential as an antibiotic.

Medicine

In medicine, sulfonamides are used to treat bacterial infections. This compound could be explored for its efficacy against specific bacterial strains.

Industry

In industry, sulfonamides are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound may find applications in these areas due to its structural features.

Mechanism of Action

The mechanism of action of “N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” would likely involve interaction with specific molecular targets. For example, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic.

Uniqueness

“N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C18H18ClN3O7S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide

InChI

InChI=1S/C18H18ClN3O7S/c1-28-17-5-3-13(11-14(17)18(23)21-6-8-29-9-7-21)30(26,27)20-16-10-12(22(24)25)2-4-15(16)19/h2-5,10-11,20H,6-9H2,1H3

InChI Key

AEAAPNJIHXADGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)N3CCOCC3

Origin of Product

United States

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